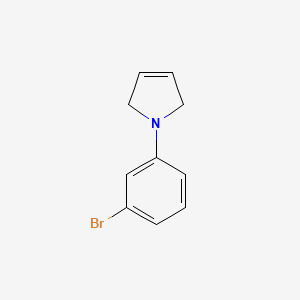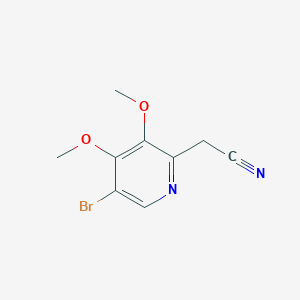
(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile
描述
(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile: is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a bromine atom at the 5th position, two methoxy groups at the 3rd and 4th positions, and an acetonitrile group at the 2nd position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile typically involves the reaction of 5-bromo-2-methylpyridin-3-amine with various reagents. One common method is the palladium-catalyzed Suzuki cross-coupling reaction, which involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This reaction is carried out under mild conditions and provides moderate to good yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using appropriate reagents.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki cross-coupling reactions.
Arylboronic Acids: Reactants in cross-coupling reactions.
Base: Such as potassium carbonate, used to facilitate the reaction.
Major Products Formed:
Substituted Pyridine Derivatives: Depending on the substituents introduced during the reactions.
科学研究应用
Chemistry:
Synthesis of Novel Derivatives: Used as a building block in the synthesis of various pyridine-based derivatives with potential biological activities.
Biology and Medicine:
Antimicrobial Agents: Pyridine derivatives, including (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile, have been studied for their antimicrobial properties.
Industry:
Pharmaceutical Intermediates: Used in the production of pharmaceutical compounds with potential therapeutic applications.
作用机制
The mechanism of action of (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile involves its interaction with specific molecular targets. The presence of the bromine and methoxy groups may influence its binding affinity and activity. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in various biological pathways .
相似化合物的比较
- 5-Bromo-2-methylpyridin-3-amine
- 3,4-Dimethoxypyridine
- 2-Cyanopyridine
Uniqueness: (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile is unique due to the specific combination of functional groups on the pyridine ring, which may confer distinct biological and chemical properties compared to other pyridine derivatives .
属性
IUPAC Name |
2-(5-bromo-3,4-dimethoxypyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c1-13-8-6(10)5-12-7(3-4-11)9(8)14-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRNNYGGEZLQSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1Br)CC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590132 | |
| Record name | (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850349-70-1 | |
| Record name | (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1627742.png)
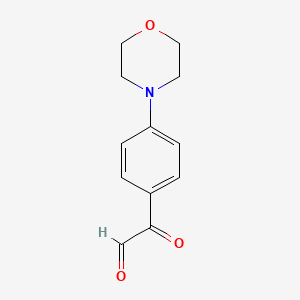
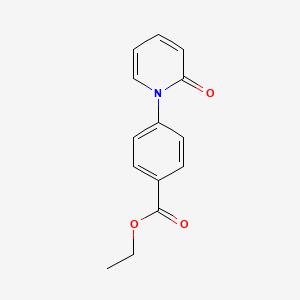
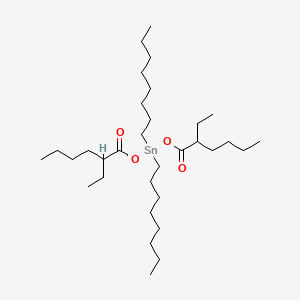
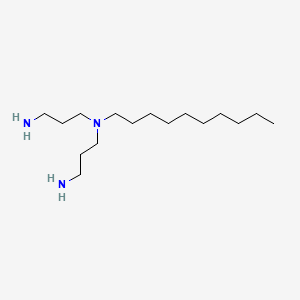
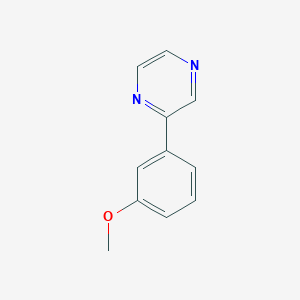
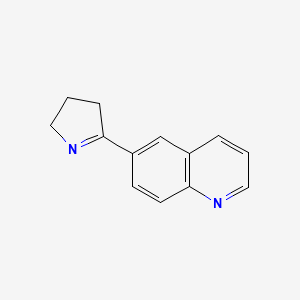
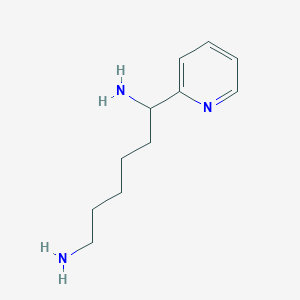

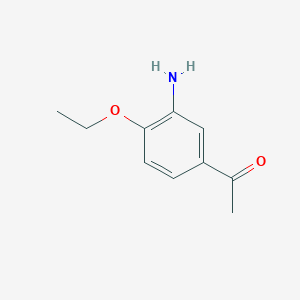
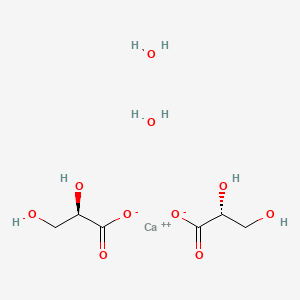
![2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627763.png)
